molecular formula C21H19N5O3 B283043 Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate

Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate

Numéro de catalogue B283043
Poids moléculaire: 389.4 g/mol
Clé InChI: BPARANDLXZFOGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate, also known as MMB-DTBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medical and biological fields.

Mécanisme D'action

The mechanism of action of Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate involves the binding of the compound to VMAT2, resulting in the inhibition of dopamine uptake and storage in synaptic vesicles. This leads to a decrease in dopamine neurotransmission, which is associated with the pathogenesis of neurodegenerative disorders. Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been found to exhibit high selectivity towards VMAT2, making it a promising tool for the quantification of VMAT2 in vivo.
Biochemical and Physiological Effects:
Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been found to exhibit high stability and specificity towards VMAT2, making it a useful tool for the quantification of VMAT2 in vivo. The compound has been used in preclinical studies to investigate the role of VMAT2 in the pathogenesis of neurodegenerative disorders. Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has also been found to exhibit low toxicity and minimal off-target effects, making it a promising candidate for further development as a diagnostic and therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate in lab experiments include its high affinity and selectivity towards VMAT2, high stability, and low toxicity. However, the limitations of using Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate include its high cost and the need for specialized equipment for its synthesis and analysis.

Orientations Futures

For the research on Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate include the development of more efficient and cost-effective synthesis methods, the optimization of imaging protocols for the quantification of VMAT2 in vivo, and the investigation of the potential therapeutic applications of Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate in neurodegenerative disorders. Additionally, the use of Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate as a tool for the study of VMAT2 in other physiological and pathological conditions is an area of interest for future research.
Conclusion:
In conclusion, Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate (Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate) is a promising compound for the quantification of vesicular monoamine transporter 2 (VMAT2) in vivo. Its high affinity and selectivity towards VMAT2, low toxicity, and minimal off-target effects make it a useful tool for the investigation of the role of VMAT2 in neurodegenerative disorders. Further research is needed to optimize its synthesis and imaging protocols and to investigate its potential therapeutic applications in neurodegenerative disorders.

Méthodes De Synthèse

The synthesis of Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide with 4-methylbenzyl bromide in the presence of triethylamine. The resulting compound is then reacted with ethyl chloroformate to yield Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate. The synthesis method of Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been optimized to achieve high yield and purity.

Applications De Recherche Scientifique

Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been extensively studied for its potential applications in medical and biological fields. It has been found to exhibit high affinity and selectivity towards vesicular monoamine transporter 2 (VMAT2), a protein that plays a crucial role in the regulation of dopamine neurotransmission. Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been used as a radioligand for the quantification of VMAT2 in neurodegenerative disorders such as Parkinson's disease and Huntington's disease.

Propriétés

Formule moléculaire

C21H19N5O3

Poids moléculaire

389.4 g/mol

Nom IUPAC

methyl 1-(3-methylphenyl)-6-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C21H19N5O3/c1-13-7-9-15(10-8-13)12-17-19(27)25-18(20(28)29-3)24-26(21(25)23-22-17)16-6-4-5-14(2)11-16/h4-11H,12H2,1-3H3

Clé InChI

BPARANDLXZFOGN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)OC)C4=CC=CC(=C4)C

SMILES canonique

CC1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)OC)C4=CC=CC(=C4)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.